molecular formula C16H12O2 B8791528 Methyl 2-(phenylethynyl)benzoate CAS No. 33578-05-1

Methyl 2-(phenylethynyl)benzoate

Cat. No. B8791528
CAS RN: 33578-05-1
M. Wt: 236.26 g/mol
InChI Key: HPOPSJUQHAPJER-UHFFFAOYSA-N
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Description

Methyl 2-(phenylethynyl)benzoate is a useful research compound. Its molecular formula is C16H12O2 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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properties

CAS RN

33578-05-1

Product Name

Methyl 2-(phenylethynyl)benzoate

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

methyl 2-(2-phenylethynyl)benzoate

InChI

InChI=1S/C16H12O2/c1-18-16(17)15-10-6-5-9-14(15)12-11-13-7-3-2-4-8-13/h2-10H,1H3

InChI Key

HPOPSJUQHAPJER-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C#CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 2-bromobenzoate 34 (166 μL, 1.163 mmol) in acetonitrile (2906 μL) was added triethylamine (972 μL, 6.98 mmol) and phenylacetylene 35 (140 μl, 1.279 mmol). Then copper (I) iodide (11.07 mg, 0.058 mmol), and bis(triphenylphosphine)-palladium(II) chloride (20.40 mg, 0.029 mmol), were successively added, degassing between and after each addition of catalysts. The mixture was stirred at 75° C. overnight. The reaction mixture was partitioned between EtOAc and 1M HCl. The aqueous layer was extracted with fresh EtOAc and the combined organic layers were washed with water, brine, dried over MgSO4. The residue was purified via Biotage using EtOAc/Hex ((0:100 to 10:90); 25+S column), to afford compound 36 (157 mg, 57%). LRMS (ESI): (calc.) 236.08 (found) 237.2 (MH)+
Quantity
166 μL
Type
reactant
Reaction Step One
Quantity
972 μL
Type
reactant
Reaction Step One
Quantity
140 μL
Type
reactant
Reaction Step One
Quantity
2906 μL
Type
solvent
Reaction Step One
Quantity
11.07 mg
Type
catalyst
Reaction Step Two
Quantity
20.4 mg
Type
catalyst
Reaction Step Two
Yield
57%

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